2-[3-(3-Bromo-2-methoxyphenyl)propoxy]oxane
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Overview
Description
2-[3-(3-Bromo-2-methoxyphenyl)propoxy]oxane is an organic compound characterized by the presence of a brominated aromatic ring and an oxane (tetrahydropyran) moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3-Bromo-2-methoxyphenyl)propoxy]oxane typically involves the following steps:
Bromination: The starting material, 2-methoxyphenol, undergoes bromination using bromine or N-bromosuccinimide (NBS) to introduce a bromine atom at the 3-position of the aromatic ring.
Alkylation: The brominated intermediate is then subjected to alkylation with 3-chloropropanol in the presence of a base such as potassium carbonate to form the propoxy derivative.
Cyclization: Finally, the propoxy derivative undergoes cyclization with tetrahydropyran under acidic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[3-(3-Bromo-2-methoxyphenyl)propoxy]oxane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the aromatic ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and bases (e.g., sodium hydroxide).
Oxidation: Potassium permanganate, sulfuric acid.
Reduction: Lithium aluminum hydride, ether.
Major Products
Substitution: Products with various functional groups replacing the bromine atom.
Oxidation: 2-[3-(3-Hydroxy-2-methoxyphenyl)propoxy]oxane.
Reduction: 2-[3-(2-Methoxyphenyl)propoxy]oxane.
Scientific Research Applications
2-[3-(3-Bromo-2-methoxyphenyl)propoxy]oxane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[3-(3-Bromo-2-methoxyphenyl)propoxy]oxane depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine atom and methoxy group may play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2-methoxypyridine: Similar in structure but contains a pyridine ring instead of an oxane moiety.
3-Bromo-2-ethoxy-5-methylphenylboronic acid: Contains a boronic acid group and an ethoxy substituent.
Uniqueness
2-[3-(3-Bromo-2-methoxyphenyl)propoxy]oxane is unique due to the presence of both a brominated aromatic ring and an oxane moiety, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
88275-74-5 |
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Molecular Formula |
C15H21BrO3 |
Molecular Weight |
329.23 g/mol |
IUPAC Name |
2-[3-(3-bromo-2-methoxyphenyl)propoxy]oxane |
InChI |
InChI=1S/C15H21BrO3/c1-17-15-12(6-4-8-13(15)16)7-5-11-19-14-9-2-3-10-18-14/h4,6,8,14H,2-3,5,7,9-11H2,1H3 |
InChI Key |
CTSHZFWOPWNTCG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC=C1Br)CCCOC2CCCCO2 |
Origin of Product |
United States |
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